molecular formula C23H24N6 B11233141 N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11233141
M. Wt: 384.5 g/mol
InChI Key: VUKCNLFVQGPKSD-UHFFFAOYSA-N
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Description

N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties .

Biology: In biological research, N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation .

Medicine: Medically, this compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of various cancer cell lines in vitro .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Uniqueness: N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity to target enzymes. This unique structure contributes to its potent biological activities and makes it a promising candidate for further research and development .

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

6-N-cyclopentyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H24N6/c1-16-9-5-8-14-20(16)26-21-19-15-24-29(18-12-3-2-4-13-18)22(19)28-23(27-21)25-17-10-6-7-11-17/h2-5,8-9,12-15,17H,6-7,10-11H2,1H3,(H2,25,26,27,28)

InChI Key

VUKCNLFVQGPKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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